An In-depth Technical Guide to the Physicochemical Properties of 2-(2-Bromothiazol-4-yl)acetic acid
An In-depth Technical Guide to the Physicochemical Properties of 2-(2-Bromothiazol-4-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-Bromothiazol-4-yl)acetic acid is a heterocyclic compound featuring a thiazole ring substituted with a bromine atom and an acetic acid group. This molecule serves as a valuable building block in synthetic organic chemistry, particularly in the design and synthesis of more complex molecules for pharmaceutical and agrochemical research. The presence of the reactive bromine atom and the carboxylic acid handle allows for a variety of chemical transformations, making it a versatile intermediate in the development of novel compounds. This technical guide provides a comprehensive overview of its physicochemical properties, supported by available data and proposed experimental methodologies.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C5H4BrNO2S | [1][2] |
| Molecular Weight | 222.06 g/mol | [1][2] |
| CAS Number | 62557-07-7 | [1][2][3] |
| LogP (Predicted) | 1.53270 | [1] |
| Polar Surface Area | 78.43 Ų | [1] |
| Exact Mass | 220.91461 Da | [2] |
| Appearance | Not specified (likely a solid) | |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| pKa | Data not available | |
| Solubility | Data not available |
Note: Some of the data presented are based on computational models and may differ from experimentally determined values.
Experimental Protocols
Due to the nature of 2-(2-Bromothiazol-4-yl)acetic acid as a chemical intermediate, detailed experimental protocols for its synthesis and analysis are not extensively published. However, based on established organic chemistry principles and synthetic routes for analogous compounds, plausible methodologies can be outlined.
Proposed Synthesis of 2-(2-Bromothiazol-4-yl)acetic acid
A potential synthetic route to 2-(2-Bromothiazol-4-yl)acetic acid could start from the commercially available 2-bromothiazole. This proposed method involves a lithiation-carboxylation sequence.
Reaction Scheme:
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Lithiation: 2-Bromothiazole is treated with a strong base, such as n-butyllithium, at low temperatures (e.g., -78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (THF). This step generates a highly reactive organolithium intermediate.
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Carboxylation: The organolithium species is then quenched with solid carbon dioxide (dry ice).
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Work-up: Acidic work-up with an aqueous acid (e.g., HCl) protonates the carboxylate to yield the final product, 2-(2-Bromothiazol-4-yl)acetic acid.
Detailed Protocol:
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To a solution of 2-bromothiazole (1 equivalent) in anhydrous THF under an inert atmosphere (argon or nitrogen) at -78 °C, a solution of n-butyllithium (1.1 equivalents) in hexanes is added dropwise.
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The reaction mixture is stirred at -78 °C for 1 hour.
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Crushed dry ice is added in excess to the reaction mixture.
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The mixture is allowed to warm to room temperature and stirred overnight.
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The reaction is quenched with water, and the aqueous layer is washed with an organic solvent (e.g., diethyl ether) to remove any unreacted starting material.
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The aqueous layer is then acidified with 1M HCl to a pH of approximately 2-3, leading to the precipitation of the product.
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The solid product is collected by filtration, washed with cold water, and dried under vacuum.
Analytical Characterization
To confirm the identity and purity of the synthesized 2-(2-Bromothiazol-4-yl)acetic acid, a suite of analytical techniques would be employed.
1. High-Performance Liquid Chromatography (HPLC):
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Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is suitable.[4]
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Mobile Phase: A gradient of acetonitrile and water with 0.1% formic or trifluoroacetic acid.
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Detection: UV detection at a wavelength determined by UV-Vis spectroscopy of the compound (likely around 254 nm).
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Purpose: To assess the purity of the compound and monitor reaction progress.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show a singlet for the methylene protons of the acetic acid group and a singlet for the proton on the thiazole ring. The chemical shifts would be influenced by the solvent used (e.g., DMSO-d₆ or CDCl₃).
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¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbonyl carbon, the methylene carbon, and the carbons of the thiazole ring.
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Purpose: To confirm the chemical structure of the molecule.
3. Mass Spectrometry (MS):
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Technique: Electrospray ionization (ESI) in negative ion mode is expected to be effective.
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Expected Ion: The deprotonated molecule [M-H]⁻ should be observed, showing the characteristic isotopic pattern for a bromine-containing compound.
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Purpose: To confirm the molecular weight and elemental composition of the compound.
Visualizations
Proposed Synthetic Workflow
Caption: A proposed workflow for the synthesis of 2-(2-Bromothiazol-4-yl)acetic acid.
Analytical Characterization Workflow
Caption: A general workflow for the analytical characterization of the synthesized compound.
Role in Drug Discovery
While there is no specific information on the biological activity of 2-(2-Bromothiazol-4-yl)acetic acid itself, its structure suggests its utility as a scaffold in medicinal chemistry. The following diagram illustrates its potential role as a building block in a drug discovery pipeline.
Caption: A conceptual diagram showing the use of the title compound in drug discovery.
Conclusion
2-(2-Bromothiazol-4-yl)acetic acid is a chemical intermediate with potential applications in the synthesis of novel compounds for various research fields, particularly in drug discovery. While comprehensive experimental data on its physicochemical properties are limited, this guide provides the available information and outlines plausible experimental protocols for its synthesis and characterization. The provided workflows and diagrams offer a structured approach for researchers and scientists working with this and similar heterocyclic building blocks. Further experimental investigation is warranted to fully elucidate the properties and reactivity of this compound.
